molecular formula C9H9FO3 B1334469 2-(4-Fluorophenoxy)propanoic acid CAS No. 2967-70-6

2-(4-Fluorophenoxy)propanoic acid

Cat. No. B1334469
CAS RN: 2967-70-6
M. Wt: 184.16 g/mol
InChI Key: WIVLMXDHGGRLMP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)propanoic acid is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with similar structures have been synthesized and studied for various applications, including as intermediates for herbicides and for their anticancer activities. These compounds typically involve the introduction of a fluorine atom and a phenoxy group into a propanoic acid framework, which can significantly alter the chemical and physical properties of the molecule .

Synthesis Analysis

The synthesis of related fluorophenoxy propanoic acid derivatives often involves the reaction of a fluorinated benzaldehyde with an amino acid, such as alpha-alanine, in a solvent like ethanol. The reaction proceeds through a Schiff base formation to yield the desired product, which is then characterized using spectroscopic methods such as NMR, FTIR, and Raman spectroscopy . Another approach involves the reaction of fluorinated phenols with acetic acids or their derivatives to form esters, which can be further modified to produce the target compounds .

Molecular Structure Analysis

The molecular structures of these compounds are typically confirmed using a combination of spectroscopic techniques. NMR spectroscopy provides information about the chemical environment of the hydrogen atoms, while FTIR and Raman spectroscopy give insights into the vibrational modes of the molecules. The ground-state geometries of these compounds can be optimized using computational methods such as density functional theory (DFT), and the theoretical vibrational wavenumbers can be calculated and compared with experimental data to validate the structures .

Chemical Reactions Analysis

The fluorophenoxy propanoic acid derivatives can undergo various chemical reactions, depending on their functional groups. For example, they can participate in esterification reactions to form benzoxazine rings, which are useful in materials science . They can also be used as intermediates in the synthesis of herbicides through nucleophilic substitution reactions . The presence of the fluorine atom and the phenoxy group can influence the reactivity and the outcome of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenoxy propanoic acid derivatives are influenced by the presence of the fluorine atom and the phenoxy group. Fluorine is highly electronegative, which can affect the acidity of the propanoic acid moiety and the overall polarity of the molecule. The phenoxy group can contribute to the stability of the compound and its ability to form hydrogen bonds. These properties are important for the application of these compounds as herbicides and in other materials science applications .

Relevant Case Studies

Several of the papers discuss the potential applications of these compounds. For instance, one study tested the anticancer activity of a related compound against the Hela cell line, finding a moderate level of activity . Another paper explored the use of a related compound as a renewable building block for the synthesis of polybenzoxazine, a class of polymers with desirable thermal and thermo-mechanical properties . These case studies demonstrate the versatility and potential utility of fluorophenoxy propanoic acid derivatives in various fields.

Scientific Research Applications

Phloretic Acid as an Alternative in Material Science

3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, a compound related to 2-(4-Fluorophenoxy)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application is significant in material science, especially for creating materials with suitable thermal and thermo-mechanical properties for various applications, demonstrating the potential of phloretic acid as a sustainable alternative in materials science (Acerina Trejo-Machin et al., 2017).

Hydrolysis and Adsorption Studies in Soil

A study on cyhalofop-butyl, a derivative of 2-(4-Fluorophenoxy)propanoic acid, investigated its hydrolysis and adsorption on soil colloids. This research is crucial for understanding the environmental behavior of such compounds, especially in the context of agricultural chemistry (M. V. Pinna et al., 2008).

Photodegradation Studies in Aqueous Systems

The photodegradation of cyhalofop-butyl and its primary metabolite, both derivatives of 2-(4-Fluorophenoxy)propanoic acid, was studied in water. Understanding the degradation pathways of these compounds under different environmental conditions is vital for assessing their environmental impact and persistence (M. V. Pinna & A. Pusino, 2011).

Green Synthesis and Antioxidant Potential

N′-Benzylidene-2-(2-Fluorobiphenyl)propanehydrazides, synthesized from 2-(2-fluorobiphenyl-4-yl)propanoic acid, were evaluated for their antioxidant potential. This research indicates the potential pharmaceutical applications of such compounds, especially those with specific substituents (Muhammad Zaheer et al., 2015).

Anti-Inflammatory Activities in Herbal Medicine

Research on the tender leaves of Eucommia ulmoides Oliv. identified compounds similar to 2-(4-Fluorophenoxy)propanoic acid with anti-inflammatory activities. This study enriches the chemical knowledge of Eucommia ulmoides and its potential medicinal properties (Xiaolei Ren et al., 2021).

Synthesis and Characterization in Chemistry

The synthesis of p-fluorophenoxy propionic acid by phase transfer catalysis demonstrates a methodological advancement in the field of chemical synthesis. This research contributes to the development of efficient synthesis methods for similar compounds (Wu Li-huan, 2006).

properties

IUPAC Name

2-(4-fluorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVLMXDHGGRLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)propanoic acid

CAS RN

2967-70-6
Record name 2-(4-fluorophenoxy)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred slurry of 8.3 g of sodium hydride (57° 10 NaH in oil) in 100 ml of dry 1,2-dimethoxyethane at 5° C. is added 15.3 g of 2-bromopropionic acid in 50 ml of 1,2-dimethoxyethane and 10.5 g of 4-fluorophenol in 50 ml of 1,2-dimethoxyethane. The mixture is refluxed for 6 hrs, cooled and filtered. The solid is partitioned between dichloromethane and 1N HCl. The organic layer is dried (MgSO4) and concentrated to 50 ml. The mixture is filtered to give 10.4 g of product, mp 113°-115° C.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Kato, S Mitsuda, H Ohta - The Journal of organic chemistry, 2003 - ACS Publications
A new enzymatic method for the preparation of optically active α-substituted carboxylic acids is reported. This technique is called deracemization reaction, which provides us with a route …
Number of citations: 91 pubs.acs.org
L Sciascera, O Ismail, A Ciogli, D Kotoni… - … of Chromatography A, 2015 - Elsevier
With the aim of exploring the potential of ultra-fast chiral chromatography for high-throughput analysis, the new sub–2 micron Whelk-O 1 chiral stationary phase (CSP) has been …
Number of citations: 48 www.sciencedirect.com
T Miyazawa, T Yukawa, T Koshiba, H Sakamoto… - Tetrahedron …, 2001 - Elsevier
2-Aryloxy-1-propanols, primary alcohols with an oxygen atom at the stereocenter, were resolved with good to high enantioselectivity by acylation with vinyl butanoate mediated by …
Number of citations: 21 www.sciencedirect.com

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